molecular formula C11H7F2NO2S2 B2745003 (5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 337933-33-2

(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B2745003
CAS No.: 337933-33-2
M. Wt: 287.3
InChI Key: AYWRWQXDWXANHC-VMPITWQZSA-N
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Description

This compound belongs to the class of 5-benzylidene-thiazol-4(5H)-one derivatives, characterized by a thiazole ring fused with a substituted benzylidene moiety. The (5E) configuration indicates the spatial arrangement of the benzylidene group (4-(difluoromethoxy)phenyl) relative to the thiazol-4(5H)-one core. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to electrophilic groups .

Properties

IUPAC Name

(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S2/c12-10(13)16-7-3-1-6(2-4-7)5-8-9(15)14-11(17)18-8/h1-5,10H,(H,14,15,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWRWQXDWXANHC-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(difluoromethoxy)benzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow researchers to modify the thiazole ring and explore various derivatives with altered properties.

Research has indicated that (5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that thiazole derivatives can inhibit microbial growth by disrupting cell membranes or inhibiting essential enzymes.
  • Anticancer Activity : Preliminary investigations suggest the compound may induce apoptosis in cancer cells. Mechanisms include the activation of signaling pathways that inhibit cell proliferation.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, providing cellular protection against oxidative stress.

Medicinal Chemistry

The compound is being evaluated for potential therapeutic effects, including:

  • Anti-inflammatory Properties : Research indicates that thiazole derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.
  • Development of Novel Therapeutics : Ongoing studies focus on optimizing the compound's structure to enhance its efficacy against various diseases, including cancer and infections.

Industrial Applications

In industrial contexts, this compound is explored for its potential in creating new materials with specific properties. This includes applications in polymers and coatings where enhanced chemical stability and biological activity are desired.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole exhibited significant antimicrobial activity against various bacterial strains. The study highlighted how modifications to the benzylidene moiety could enhance efficacy against resistant strains.

Case Study 2: Anticancer Mechanisms

Research conducted at a leading cancer research institute explored the anticancer properties of thiazole derivatives. The findings suggested that this compound could induce apoptosis through caspase activation pathways, showing promise as a potential chemotherapeutic agent.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key proteins involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous derivatives with modifications in the benzylidene substituent or the thiazole ring (Table 1).

Compound Name Benzylidene Substituent Position 2 Group Key Properties/Activities References
(5E)-5-[4-(Difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one 4-(Difluoromethoxy)phenyl -SH High electrophilicity, potential antimicrobial activity
(5E)-5-(2-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 2-Chlorophenyl -SH Enhanced lipophilicity; reported antifungal activity
(5E)-5-(4-Methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 4-Methoxyphenyl -SH Electron-donating group; moderate solubility
(5E)-5-(2-Fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 2-Fluorophenyl -SH Ortho-substitution; steric hindrance effects
(Z)-5-(4-Nitrobenzylidene)-2-(methylthio)thiazol-4(5H)-one 4-Nitrophenyl -SMe Strong electron-withdrawing; high reactivity
(5E)-2-[(4-Methylphenyl)amino]-5-(4-dimethylaminobenzylidene)thiazol-4(5H)-one 4-Dimethylaminophenyl -NH(4-methylphenyl) Electron-rich; potential kinase inhibition

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃, -OCHF₂) enhance electrophilicity, improving interactions with nucleophilic biological targets .
  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase solubility but may reduce target-binding affinity .

Position of Substituents: Para-substituted derivatives (e.g., 4-OCHF₂, 4-Cl) exhibit planar molecular geometries, facilitating π-π stacking with aromatic residues in enzymes .

Functional Group at Position 2: -SH (mercapto): Enhances redox activity and metal chelation, relevant to antimicrobial or anticancer mechanisms . -SMe (methylthio) or -NHAr (arylamino): Modulate solubility and steric bulk, impacting pharmacokinetics .

Physicochemical Properties

  • Lipophilicity: LogP values increase with halogen substituents (Cl, F) compared to methoxy or dimethylamino groups, influencing membrane permeability .
  • Crystallinity : X-ray data for (5E)-5-(2,4-dichlorobenzylidene)-2-piperidinyl-thiazol-4(5H)-one () reveals a planar structure stabilized by intramolecular hydrogen bonds, a feature likely shared by the difluoromethoxy analog .

Biological Activity

(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative notable for its unique structural features, including a thiazole ring and a difluoromethoxy-benzylidene moiety. Thiazole derivatives are widely recognized for their diverse pharmacological properties, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound has the following chemical formula: C11H7F2NO2SC_{11}H_{7}F_{2}NO_{2}S, with a molecular weight of 287 g/mol. The presence of the difluoromethoxy group enhances its biological profile by potentially influencing interactions with biological macromolecules.

Biological Activities

Thiazole derivatives, including this compound, have been studied for various biological activities:

  • Antimicrobial Activity : Thiazole derivatives are known to exhibit antimicrobial properties due to their ability to interact with microbial enzymes or cellular structures.
  • Anticancer Activity : Similar compounds have shown promise in anticancer applications, potentially through mechanisms involving apoptosis induction or inhibition of tumor growth.
  • Antioxidant Activity : Some thiazole derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress.

Comparative Analysis

To provide a clearer understanding of the compound's potential, a comparison with related thiazole derivatives is presented below:

Compound NameStructural FeaturesBiological Activity
2-Mercapto-1,3-thiazoleBasic thiazole structureAntimicrobial
Benzothiazole derivativesContains benzene fused with thiazoleAnticancer
ThiosemicarbazonesContains thioketone functionalityAntiviral and anticancer

The unique combination of the difluoromethoxy group with the benzylidene moiety in this compound potentially enhances its bioactivity profile compared to simpler thiazole derivatives.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating thiazole derivatives for their biological activities. For instance:

  • Tyrosinase Inhibition Studies : Research indicates that structural modifications in similar thiazole compounds can lead to varying degrees of tyrosinase inhibition, which is critical in melanin production. Compounds with specific substituents showed IC50 values comparable to standard inhibitors like kojic acid .
  • Antioxidant Activity Evaluation : A study highlighted that certain thiazole derivatives exhibited significant antioxidant activities, suggesting potential applications in preventing oxidative stress-related diseases .
  • Antimicrobial Testing : Various analogs were tested against microbial strains, demonstrating promising antimicrobial effects that warrant further investigation into their mechanisms .

Q & A

Q. What are the critical steps for optimizing multi-step synthesis of this thiazol-4(5H)-one derivative to maximize yield and purity?

The synthesis typically involves condensation of a mercapto-thiazole precursor with a substituted benzaldehyde derivative. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reactivity in the cyclocondensation step .
  • Temperature control : Reflux conditions (~100–120°C) are critical for imine bond (C=N) formation between the thiazole and benzylidene moieties .
  • Purification : Recrystallization from ethanol or DMF-acetic acid mixtures removes unreacted starting materials and byproducts .
    Data Highlight : A yield of 85% was achieved using glacial acetic acid and sodium acetate as a base, monitored via TLC (20% ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming stereochemistry and tautomeric forms?

  • X-ray crystallography : Resolves E/Z isomerism in the benzylidene moiety and confirms the (5E) configuration .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons in the benzylidene group (δ 7.2–8.1 ppm) and thiol proton (δ 3.5–4.0 ppm) indicate tautomeric equilibrium .
    • ¹³C NMR : Carbonyl (C=O) signals at ~170–175 ppm confirm thiazol-4-one ring integrity .
  • IR spectroscopy : Stretching vibrations for C=S (1100–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?

Discrepancies often arise from variations in:

  • Substituent effects : The difluoromethoxy group enhances metabolic stability but may reduce solubility, impacting activity in cell-based assays .
  • Experimental design :
    • Use standardized cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .
    • Compare IC₅₀ values under identical assay conditions (e.g., ATP levels, incubation time) .
      Case Study : A 2.5-fold difference in IC₅₀ against breast cancer cells (MCF-7 vs. MDA-MB-231) was linked to differential expression of ABC transporters .

Q. What computational approaches predict binding interactions with kinase targets (e.g., EGFR, VEGFR2)?

  • Molecular docking : Use crystal structures of kinase domains (PDB: 1M17 for EGFR) to model the compound’s binding. The benzylidene and thiol groups form hydrogen bonds with catalytic lysine residues .
  • QSAR modeling : Correlate substituent electronegativity (e.g., difluoromethoxy vs. methoxy) with inhibitory activity. A Hammett σ value of +0.34 for CF₂O- suggests enhanced electron-withdrawing effects .
    Validation : MD simulations (100 ns) show stable binding with VEGFR2’s ATP pocket (RMSD < 2.0 Å) .

Q. How does the difluoromethoxy group influence metabolic stability compared to methoxy or hydroxyl analogs?

  • Microsomal stability assays : The CF₂O- group reduces oxidative metabolism by CYP3A4, increasing half-life (t₁/₂ = 45 min vs. 12 min for methoxy analogs) .
  • Mass spectrometry : Major metabolites include sulfonic acid derivatives (m/z 315.1) from thiol oxidation .
    Table : Comparative metabolic stability in human liver microsomes:
Substituentt₁/₂ (min)Major Metabolite
CF₂O-45Sulfonic acid
OCH₃12Demethylated
OH8Glucuronidated

Methodological Guidance

Q. What strategies mitigate challenges in isolating tautomeric forms (thiol vs. thione)?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate tautomers. Retention times differ by ~1.5 min due to polarity shifts .
  • Low-temperature NMR : At −40°C, tautomeric interconversion slows, allowing distinct thiol (δ 3.8 ppm) and thione (δ 12.1 ppm, S-H) signals .

Q. How to design SAR studies for derivatives with modified aryl or thiazole substituents?

  • Library synthesis : Replace the benzylidene moiety with 3,5-dimethoxy or 4-hydroxy analogs to assess steric/electronic effects .
  • Biological testing : Prioritize assays targeting inflammation (COX-2 inhibition) or oncology (kinase inhibition) based on structural analogs .

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